molecular formula C26H25NO4 B8115031 Propargyl-PEG3 Pyrene

Propargyl-PEG3 Pyrene

Cat. No.: B8115031
M. Wt: 415.5 g/mol
InChI Key: XVCVYWIKDVZCQS-UHFFFAOYSA-N
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Description

Propargyl-PEG3 Pyrene is a compound that combines the properties of propargyl, polyethylene glycol (PEG), and pyrene. The chemical formula for this compound is C26H25NO4. This compound is known for its high purity and is often used in fluorescence probes for studies involving protein conformation and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG3 Pyrene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process typically includes stringent purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3 Pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can lead to the formation of carboxylic acids or aldehydes .

Mechanism of Action

The mechanism of action of Propargyl-PEG3 Pyrene involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, allowing it to attach to various biomolecules. The pyrene moiety provides fluorescence, making it useful for imaging and detection purposes. The PEG component enhances solubility and biocompatibility, facilitating its use in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of propargyl, PEG, and pyrene moieties. This combination provides a versatile tool for fluorescence studies, bioimaging, and advanced material development. The presence of the pyrene moiety distinguishes it from other PEGylated compounds, offering unique fluorescence properties .

Properties

IUPAC Name

N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-2-13-29-15-17-31-18-16-30-14-12-27-26(28)23-11-9-21-7-6-19-4-3-5-20-8-10-22(23)25(21)24(19)20/h1,3-11H,12-18H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCVYWIKDVZCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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